(-)-Catechin gallate chemical structure and properties
(-)-Catechin gallate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Catechin gallate (CG) is a flavonoid, a type of polyphenol found in green tea and other plants. It is an ester formed from (-)-catechin and gallic acid. This document provides a detailed overview of the chemical structure, properties, biosynthesis, and biological activities of (-)-catechin gallate, with a focus on its potential applications in research and drug development. The information presented is intended to serve as a comprehensive technical resource, summarizing key data and experimental methodologies.
Chemical Structure and Properties
(-)-Catechin gallate is characterized by a flavan-3-ol structure esterified with a gallic acid moiety at the 3-position of the C-ring. This galloyl group significantly influences its chemical and biological properties.
Table 1: Chemical Identifiers of (-)-Catechin Gallate
| Identifier | Value |
| IUPAC Name | [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate[1] |
| Molecular Formula | C₂₂H₁₈O₁₀[1] |
| Molecular Weight | 442.37 g/mol [2] |
| CAS Number | 130405-40-2[1] |
| SMILES | C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@HOC(=O)C4=CC(=C(C(=C4)O)O)O[1] |
| InChI | InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1[1] |
| InChIKey | LSHVYAFMTMFKBA-CTNGQTDRSA-N[1] |
Table 2: Physicochemical Properties of (-)-Catechin Gallate
| Property | Value | Source |
| Physical Form | White powder | [3] |
| Melting Point | 248-251 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 861.7 ± 65.0 °C | [2] |
| Density (Predicted) | 1.80 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in DMSO and ethanol. Soluble in methanol. | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Stability
(-)-Catechin gallate, like other catechins, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as pH, temperature, and the presence of oxygen and metal ions. Generally, it is more stable in acidic conditions (pH < 4) and its stability decreases as the pH becomes neutral to alkaline.[4] High temperatures can lead to epimerization and degradation.
Biosynthesis and Synthesis
Biosynthesis
In plants, particularly in the tea plant (Camellia sinensis), the biosynthesis of (-)-catechin gallate follows the general flavonoid pathway, which is a branch of the phenylpropanoid pathway. The core catechin structure is synthesized first. While the precise final step of galloylation to form (-)-catechin gallate is not fully elucidated, it is understood to involve the esterification of (-)-catechin with gallic acid, which is also derived from the shikimate pathway.
Chemical Synthesis
The chemical synthesis of catechin derivatives can be challenging due to the need for stereocontrol. Strategies for the synthesis of related compounds like (-)-epicatechin-3-O-gallate often involve the assembly of lithiated fluorobenzene and epoxy alcohol followed by pyran cyclization.[5][6] Another approach involves a two-step oxidation/reduction sequence to achieve the desired stereochemistry, followed by esterification with a protected gallic acid derivative.
Biological Activities and Mechanisms of Action
(-)-Catechin gallate exhibits a range of biological activities, many of which are attributed to its antioxidant properties and its ability to interact with various cellular targets. Much of the detailed mechanistic understanding is derived from studies on the structurally similar and more abundant epigallocatechin-3-gallate (EGCG).
Antioxidant Activity
The antioxidant activity of (-)-catechin gallate is a key feature, stemming from its ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups on both the catechin backbone and the galloyl moiety contributes to this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is commonly used to determine the free radical scavenging capacity of a compound.
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Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
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Sample Preparation : Prepare various concentrations of (-)-catechin gallate in a suitable solvent (e.g., methanol or ethanol).
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Assay Procedure :
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Add a specific volume of the (-)-catechin gallate solution to a cuvette or microplate well.
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Add the DPPH solution and mix thoroughly.
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Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
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-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[7]
Enzyme Inhibition
(-)-Catechin gallate has been shown to inhibit the activity of several enzymes.
Table 3: Inhibitory Activity of (-)-Catechin Gallate against Various Enzymes
| Enzyme | IC₅₀ Value | Inhibition Type | Source |
| Cytochrome P450 2C9 (CYP2C9) | 7.60 µM | Non-competitive | [1][5] |
| Cytochrome P450 1A2 (CYP1A2) | > 50 µM | - | [5] |
| Cytochrome P450 3A4 (CYP3A4) | > 50 µM | - | [5] |
| Cyclooxygenase-1 (COX-1) | Inhibits | - | [8] |
| Cyclooxygenase-2 (COX-2) | Inhibits | - | [8] |
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of (-)-catechin gallate on CYP enzymes using human liver microsomes.
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Materials : Human liver microsomes, specific CYP substrate probes (e.g., diclofenac for CYP2C9), NADPH regenerating system, and (-)-catechin gallate.
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Incubation :
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Pre-incubate human liver microsomes with various concentrations of (-)-catechin gallate in a buffer solution.
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Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
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Incubate at 37°C for a specific time.
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Termination and Analysis :
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Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
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Centrifuge to pellet the protein.
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Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
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-
Data Analysis : Determine the rate of metabolite formation at each concentration of (-)-catechin gallate. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition (e.g., competitive, non-competitive) can be determined using Dixon plots.[5]
Cytotoxic Activity
(-)-Catechin gallate has demonstrated cytotoxic effects against various cancer cell lines, often with greater potency than against normal cells.
Table 4: Cytotoxicity of (-)-Catechin Gallate (Neutral Red Assay, 3-day exposure)
| Cell Line | Cell Type | NR₅₀ Value | Source |
| CAL27 | Human tongue squamous carcinoma | 62 µM | [8] |
| HSG | Human salivary gland carcinoma | 90 µM | [8] |
| S-G | Immortalized epithelioid | 58 µM | [8] |
| HGF-1 | Normal gingival fibroblasts | 132 µM | [8] |
Experimental Protocol: Neutral Red (NR) Cytotoxicity Assay
This assay assesses cell viability based on the uptake of the supravital dye neutral red by lysosomes of viable cells.
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Cell Culture : Culture the target cell lines in appropriate growth media.
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Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
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Treatment : Replace the growth medium with a medium containing various concentrations of (-)-catechin gallate. Include a vehicle control.
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Incubation : Incubate the cells for the desired exposure time (e.g., 72 hours).
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Neutral Red Staining :
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Remove the treatment medium and wash the cells.
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Add a medium containing neutral red and incubate for a few hours to allow for dye uptake.
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Dye Extraction and Quantification :
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Wash the cells to remove excess dye.
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Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to extract the dye from the cells.
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Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).
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-
Data Analysis : Calculate the percentage of viable cells relative to the control. Determine the NR₅₀ value, which is the concentration of the test agent that reduces the viability by 50%.[8]
Modulation of Signaling Pathways
Based on studies of EGCG, (-)-catechin gallate is likely to modulate multiple intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key pathways include:
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Mitogen-Activated Protein Kinase (MAPK) Pathway : Catechins can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby affecting cell growth and survival.
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Nuclear Factor-kappa B (NF-κB) Pathway : Inhibition of NF-κB activation by catechins can lead to the downregulation of pro-inflammatory and anti-apoptotic genes.
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PI3K/Akt Pathway : This pathway, crucial for cell survival, can be inhibited by catechins, leading to the induction of apoptosis.
Conclusion
(-)-Catechin gallate is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, enzyme inhibitory, and cytotoxic properties, coupled with its ability to modulate key cellular signaling pathways, make it a molecule of significant interest to the scientific and drug development communities. This technical guide provides a foundational understanding of its chemical nature and biological effects, supported by relevant data and experimental protocols to facilitate future research. Further studies are needed to fully elucidate its mechanisms of action and to explore its potential in various disease models.
References
- 1. Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Inhibition of human liver catechol-O-methyltransferase by tea catechins and their metabolites: structure-activity relationship and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
